molecular formula C6H5BrN2O B2604023 5-Amino-6-bromonicotinaldehyde CAS No. 1289176-76-6

5-Amino-6-bromonicotinaldehyde

Cat. No. B2604023
CAS RN: 1289176-76-6
M. Wt: 201.023
InChI Key: AEKFIUNVBMPJDT-UHFFFAOYSA-N
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Description

5-Amino-6-bromonicotinaldehyde (ABNA) is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and biological research. ABNA is a derivative of nicotinaldehyde, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Electrocatalytic Synthesis Applications

5-Amino-6-bromonicotinaldehyde plays a critical role in the electrocatalytic synthesis of 6-aminonicotinic acid, showcasing its utility in chemical synthesis under mild conditions. The feasibility of electrosynthesis of 6-aminonicotinic acid via electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 has been investigated, highlighting the silver electrode's remarkable electrocatalytic effect for the reduction of the bromo derivative. This process demonstrates the compound's potential in facilitating efficient and selective chemical reactions, with applications in synthesizing valuable compounds (Gennaro et al., 2004).

Inhibition of Enzymatic Activities

Research into the inhibition of thymidine phosphorylase by derivatives of 6-aminouracil, which are structurally similar to 5-Amino-6-bromonicotinaldehyde, provides insights into the biochemical pathways that these compounds can influence. This inhibitory action underlines the compound's potential in biochemical research, particularly in understanding enzyme mechanisms and developing inhibitors for therapeutic applications (Langen et al., 1967).

Structural and Biochemical Studies

The compound's derivatives have been utilized in studies to understand the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p. Such research underscores the importance of 5-Amino-6-bromonicotinaldehyde and its derivatives in elucidating the interactions at a molecular level, which is crucial for the development of new therapeutic strategies targeting epigenetic regulators (Owen et al., 2000).

Synthesis of Highly Substituted Compounds

The compound is pivotal in the stereoselective formation of highly substituted dihydropyrans, serving as versatile building blocks for various chemical syntheses. This application demonstrates the compound's versatility in organic synthesis, enabling the creation of complex molecular architectures with potential applications in drug development and material science (Donslund et al., 2015).

Novel Synthesis Approaches

5-Amino-6-bromonicotinaldehyde is also central to the development of novel vasodilatory active nicotinate esters with amino acid function. This research avenue highlights its importance in the synthesis of bioactive molecules with potential therapeutic applications, specifically in cardiovascular diseases (Girgis et al., 2006).

properties

IUPAC Name

5-amino-6-bromopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFIUNVBMPJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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